molecular formula C10H22ClNO2 B3152797 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine CAS No. 744203-60-9

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine

Cat. No. B3152797
M. Wt: 223.74 g/mol
InChI Key: ABAUJBZQEHFSKW-UHFFFAOYSA-N
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Patent
US08742086B2

Procedure details

To one equivalent of the succinimidyl ester of the reporter group in DMF is added 3 equivalence of 2-[2-(6-chlorohexyloxy)-ethoxy]-ethyl-ammonium trifluoro-acetate stock solution, followed by diisopropylethylamine. The reaction is stirred from 8 to 16 hours at room temperature. Purification is accomplished by preparative scale HPLC or silica gel chromatography.
[Compound]
Name
succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[2-(6-chlorohexyloxy)-ethoxy]-ethyl-ammonium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[Cl:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][NH3+:21].C(N(C(C)C)CC)(C)C>CN(C=O)C>[Cl:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][NH2:21] |f:0.1|

Inputs

Step One
Name
succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-[2-(6-chlorohexyloxy)-ethoxy]-ethyl-ammonium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.ClCCCCCCOCCOCC[NH3+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred from 8 to 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
12 (± 4) h
Name
Type
Smiles
ClCCCCCCOCCOCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.